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Compound of Interest

Compound Name: Linzagolix Choline

Cat. No.: B608583

An In-depth Review for Drug Development Professionals

Linzagolix, a non-peptide, small molecule antagonist of the gonadotropin-releasing hormone
(GnRH) receptor, represents a significant advancement in the management of estrogen-
dependent conditions such as uterine fibroids and endometriosis.[1][2] Developed by Kissei
Pharmaceutical, this orally administered drug offers a dose-dependent suppression of the
hypothalamic-pituitary-gonadal axis, allowing for tailored treatment strategies to balance
efficacy with potential side effects.[3][4] Approved in the European Union for the treatment of
moderate to severe symptoms of uterine fibroids, Linzagolix is marketed as Yselty®.[5] This
guide provides a comprehensive overview of its discovery, mechanism of action, clinical
development, and chemical synthesis for researchers and drug development professionals.

Discovery and Mechanism of Action

Linzagolix was discovered through research efforts to identify potent, orally bioavailable, non-
peptide GnRH receptor antagonists. Preclinical studies identified Linzagolix as a highly potent
and selective antagonist, with safety and toxicology studies revealing no significant tolerance or
drug-drug interaction concerns.

The core mechanism of Linzagolix involves competitive binding to GnRH receptors in the
anterior pituitary gland. This action blocks the endogenous signaling of GnRH, thereby
inhibiting the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
The subsequent reduction in gonadotropin levels leads to a dose-dependent decrease in the
production of estrogen by the ovaries. By suppressing estradiol, Linzagolix alleviates the
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symptoms of estrogen-dependent pathologies like heavy menstrual bleeding in uterine fibroids
and pain associated with endometriosis. A key therapeutic goal is to maintain serum estradiol
levels within a target range of 20-60 pg/mL, which is sufficient to reduce symptoms while
mitigating the adverse effects of profound estrogen suppression, such as bone mineral density
(BMD) loss.
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Mechanism of Action of Linzagolix.

Pharmacokinetics and Pharmacodynamics

Linzagolix exhibits a linear pharmacokinetic profile and is rapidly absorbed after oral
administration, with or without food. The drug's dose-dependent action allows for either partial
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or full suppression of estradiol, providing flexibility in treatment regimens.

Value (100 mg

Value (200 mg

Parameter Source
Dose) Dose)

Time to Cmax (Tmax) ~2 hours ~2 hours

Half-life (t2) ~15 hours ~15 hours

Volume of Distribution
11.067 L 11.178 L

(vd)

Apparent Clearance
0.522 L/h 0.499 L/h

(CL/F)

Protein Binding

>99% (primarily to
albumin)

>99% (primarily to
albumin)

Median Serum
Estradiol (E2)

Maintained in 20-60
pg/mL range

Suppressed to <20
pg/mL

Median Progesterone

Maintained <3.1
ng/mL in 68% of

women

Maintained <3.1
ng/mL in 83% of

women

Table 1:
Pharmacokinetic and
Pharmacodynamic
Parameters of

Linzagolix.

Clinical Development and Efficacy

Linzagolix has undergone extensive clinical evaluation in large-scale, randomized, placebo-
controlled Phase 3 trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the
EDELWEISS 3 study for endometriosis.

Experimental Protocol: PRIMROSE 1 & 2 Phase 3 Trials

o Objective: To evaluate the efficacy and safety of Linzagolix for the treatment of heavy

menstrual bleeding (HMB) associated with uterine fibroids.
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» Design: Two identical, 52-week, randomized, double-blind, placebo-controlled trials.

o Participants: Women aged 18 years or older with ultrasound-confirmed uterine fibroids and
HMB, defined as menstrual blood loss (MBL) > 80 mL per cycle.

« Interventions: Patients were randomized to one of five arms: placebo, Linzagolix 100 mg,
Linzagolix 100 mg with hormonal add-back therapy (ABT: 1 mg estradiol / 0.5 mg
norethisterone acetate), Linzagolix 200 mg, or Linzagolix 200 mg with ABT.

» Primary Endpoint: The proportion of responders at 24 weeks, defined as patients with MBL
volume < 80 mL and a = 50% reduction in MBL from baseline.

e Secondary Endpoints: Included changes in pain, anemia, uterine volume, and quality of life.

Clinical Trial Workflow: PRIMROSE Studies "dot

// Nodes Screening [label="Screening\n(N=1012)\n- Age 218\n- Uterine Fibroids\n- MBL > 80
mL", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization
(1:1:1:1:1)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Placebo [label="Placebo", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX100
[label="Linzagolix 100 mg", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX100_ABT
[label="Linzagolix 100 mg + ABT", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX200
[label="Linzagolix 200 mg", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX200_ABT
[label="Linzagolix 200 mg + ABT", fillcolor="#F1F3F4", fontcolor="#202124"];

Week?24 [label="Week 24 Assessment\n- Primary Endpoint (MBL)\n- Secondary Endpoints\n-
Safety (BMD)", shape=ellipse, style=filled, fillcolor="#FBBCO05", fontcolor="#202124"]; Week52
[label="Week 52 Assessment\n- Long-term Efficacy\n- Safety (BMD)", shape=ellipse,
style=filled, fillcolor="#FBBCO05", fontcolor="#202124"];

// Edges Screening -> Randomization; Randomization -> Placebo; Randomization -> LGX100;
Randomization -> LGX100_ABT; Randomization -> LGX200; Randomization -> LGX200_ABT;

{Placebo, LGX100, LGX100_ABT, LGX200, LGX200_ABT} -> Week24 [label="Daily Dosing"];
Week24 -> Week52 [label="Treatment Extension"]; }
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Workflow for the PRIMROSE 1 & 2 Phase 3 Trials.

Efficacy and Safety Results

Linzagolix demonstrated statistically significant and clinically meaningful reductions in HMB
across all treatment arms compared to placebo. The 200 mg dose with ABT showed the
highest responder rates. Notably, the 100 mg dose without ABT also showed significant
efficacy, providing an option for women who cannot or do not wish to take hormonal ABT.

PRIMROSE 1 PRIMROSE 2
Pooled Responder
Treatment Arm Responder Rate Responder Rate
Rate (Week 52)
(Week 24) (Week 24)
Placebo 35.0% 29.4% N/A
Linzagolix 100 mg 56.4% 56.7% 55.0%
Linzagolix 100 mg +
66.4% 77.2% 86.1%
ABT
) ) 76.7% (with ABT from
Linzagolix 200 mg 71.4% 77.7%
Wk 24)
Linzagolix 200 mg +
75.5% 93.9% 89.9%

ABT

Table 2: Responder
Rates in Phase 3
PRIMROSE Trials for
Uterine Fibroids.

The most common adverse events were hypoestrogenic effects, such as hot flushes, which
were more frequent in the 200 mg without ABT group. Bone mineral density was well-preserved
in the groups receiving ABT and in the 100 mg without ABT group.
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Mean % Change in Lumbar Spine BMD
Treatment Arm

(Week 24)
Linzagolix 50 mg -0.092%
Linzagolix 75 mg -0.89%
Linzagolix 100 mg -1.30%
Linzagolix 200 mg -2.67%
Linzagolix 200 mg + ABT -0.79%

Table 3: Mean Percent Change in Bone Mineral

Density (BMD) from Baseline.

Dose-Rationale and Add-Back Therapy

The development of Linzagolix included a clear rationale for different dosing strengths, aiming
to personalize therapy. Higher doses (200 mg) achieve full estrogen suppression, providing
maximum efficacy but necessitating the co-administration of hormonal add-back therapy to
mitigate hypoestrogenic side effects, particularly BMD loss, in long-term use. Lower doses (75
mg - 100 mg) achieve partial estrogen suppression, maintaining estradiol in a therapeutic
window that can still provide significant symptom relief with a more favorable safety profile,
potentially avoiding the need for ABT.
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Linzagolix Dosing Rationale.

Chemical Synthesis

The synthesis of Linzagolix Choline is a convergent process involving the preparation of two
key intermediates followed by their coupling and subsequent cyclization.

Experimental Protocol: Synthesis of Linzagolix Choline

The synthesis can be broadly divided into three stages:

o Synthesis of Intermediate A (Carbamate Intermediate 35.6): This process begins with the
reaction of dimethyl maleate and methylthioglycolate under basic conditions to form a cyclic
mercaptan. This is followed by an aromatization sequence known as a Semmler-Wolff
aromatization, involving conversion to an oxime and treatment with strong acid to furnish an
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aminothiophene. The final step is the reaction with phenyl chloroformate to yield the
carbamate intermediate.

o Synthesis of Intermediate B (Aniline Intermediate 35.11): This pathway starts with the
borohydride reduction of an aldehyde, followed by chlorination and ether formation with a
phenol derivative under basic conditions. Standard nitration and subsequent reduction of the
nitro group using Raney-Ni catalyst yields the key aniline intermediate.

e Coupling and Final Product Formation: The two advanced intermediates are coupled under
basic conditions to form a thiophenyl urea. Intramolecular cyclization is then facilitated by
treatment with lithium hydroxide followed by acidic conditions. Finally, treatment with choline
bicarbonate allows for the precipitation and isolation of Linzagolix as the choline salt.

Synthesis Workflow
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Convergent Synthesis of Linzagolix Choline.

Conclusion

Linzagolix Choline is a novel, orally active GnRH receptor antagonist that offers a flexible and
effective treatment for moderate to severe symptoms of uterine fibroids and has shown promise
for endometriosis-associated pain. Its well-characterized mechanism of action, predictable
pharmacokinetics, and dose-dependent suppression of estradiol allow for a personalized
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therapeutic approach. The robust clinical data from the PRIMROSE and EDELWEISS trials
support its efficacy and manageable safety profile, establishing Linzagolix as a valuable
therapeutic option in women's health. The convergent and efficient chemical synthesis further
underscores its viability as a commercial pharmaceutical agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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